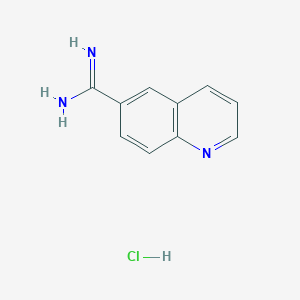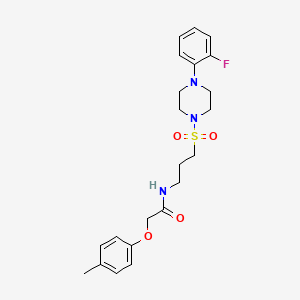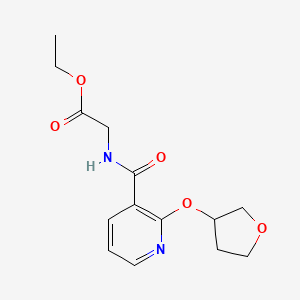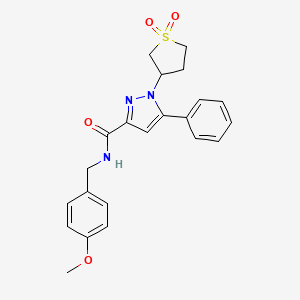![molecular formula C20H15F2NO3S B2496964 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 339096-32-1](/img/structure/B2496964.png)
2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C20H15F2NO3S and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyimide Film Properties : Research conducted by Jeon et al. (2022) explored the synthesis of polyamic acids using various diamine monomers, including ones with structures similar to the compound . These polyimides showed unique thermal and mechanical properties, optical transparency, and solubility, highlighting their potential use in advanced materials science (Jeon, Kwac, Kim, & Chang, 2022).
Aromatic Polyamides : A study by Hsiao and Huang (1997) discussed the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polyamides, incorporating structures akin to the compound in focus, displayed significant solubility in polar solvents and formed transparent films, suggesting applications in polymer science and engineering (Hsiao & Huang, 1997).
Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their utility in water treatment and environmental applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Poly(arylene ether)s Modification : Research by Tatli, Selhorst, and Fossum (2013) involved the synthesis of poly(arylene ether)s with pendent functional groups, using a monomer similar to the compound . These polymers were then modified for potential applications in materials science (Tatli, Selhorst, & Fossum, 2013).
Anticancer Compounds Synthesis : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which include a structure similar to the compound of interest. These compounds displayed cytotoxic activity against various cancer cell lines, indicating their potential in pharmaceutical research (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Antimicrobial Agents : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with structures related to the compound . These derivatives demonstrated significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Sulfur-Based Reactions : Ansink and Cerfontain (2010) studied reactions involving sulfur trioxide with benzene derivatives containing an oxy substituent, indicating the potential for chemical synthesis and industrial applications (Ansink & Cerfontain, 2010).
Fluorinated Polyamides Synthesis : Liu et al. (2013) synthesized new diamines for fluorinated polyamides with properties like solubility and high-temperature stability. These findings have implications for materials used in electronic and aerospace industries (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO3S/c1-13-5-9-15(10-6-13)27(25,26)16-11-7-14(8-12-16)23-20(24)19-17(21)3-2-4-18(19)22/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAZCHWSHQVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)


![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)
![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
